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beta-D-glucosyl crocetin(1-)

Cat. No.: B1263528
M. Wt: 489.5 g/mol
InChI Key: ZVGODNZUEWDIPM-YXRLTKITSA-M
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Description

Conceptual Framework of Apocarotenoid Glycosides

Apocarotenoids are a diverse class of compounds derived from the oxidative cleavage of carotenoids. researchgate.netmdpi.com This enzymatic process, primarily mediated by carotenoid cleavage dioxygenases (CCDs), breaks down the larger C40 carotenoid backbone into smaller, often volatile or signaling molecules. researchgate.netmdpi.com These apocarotenoids can then undergo further modifications, a crucial one being glycosylation.

Glycosylation, the attachment of sugar moieties, is a common strategy in plant biochemistry to increase the solubility, stability, and transportability of secondary metabolites. mdpi.com In the context of apocarotenoids, this process gives rise to apocarotenoid glycosides. Beta-D-glucosyl crocetin(1-) is a prime example, where the dicarboxylic acid apocarotenoid, crocetin (B7823005), is esterified with a glucose molecule. nih.govebi.ac.uk This transformation is catalyzed by specific enzymes known as glucosyltransferases (GTs). acs.org The resulting glycoside is significantly more water-soluble than its aglycone precursor, crocetin, which is essential for its accumulation in the aqueous environment of the plant cell's vacuole. nih.gov

The structural diversity of apocarotenoid glycosides is vast, arising from variations in the parent carotenoid, the cleavage position, and the type and number of sugar units attached. amegroups.org This diversity underpins the wide range of biological roles these molecules play, from contributing to the color of flowers and fruits to acting as signaling molecules in plant development and stress responses. researchgate.netmdpi.com

Significance within Plant Secondary Metabolism

Beta-D-glucosyl crocetin(1-) and its derivatives, collectively known as crocins, are central to the secondary metabolism of plants like Crocus sativus and Gardenia jasminoides. nih.govgenome.jp Their biosynthesis is a multi-step process that begins with the cleavage of zeaxanthin (B1683548) by CCD enzymes to produce crocetin dialdehyde (B1249045). nih.govbeilstein-journals.org This intermediate is then oxidized to crocetin by aldehyde dehydrogenases (ALDHs). mdpi.combeilstein-journals.org

The final and critical step is the sequential glycosylation of crocetin. mdpi.com This process is catalyzed by specific UDP-glucosyltransferases (UGTs). nih.gov For instance, in Gardenia jasminoides, UGT75L6 is responsible for the initial glycosylation of crocetin to form crocetin monoglucosyl and diglucosyl esters, while UGT94E5 adds further glucose units. nih.gov The sequential nature of this glycosylation leads to a variety of crocins with differing numbers of glucose or other sugar moieties, such as gentiobiose. mdpi.comnih.govfrontiersin.org

The accumulation of these water-soluble crocins in the vacuole, reaching up to 10% of the stigma's dry weight in saffron, is a testament to the efficiency of this metabolic pathway. nih.gov This accumulation is not merely a metabolic sink but serves a distinct biological purpose, primarily providing the characteristic red color that attracts pollinators. amegroups.orgnih.gov The regulation of this pathway is complex, involving the coordinated expression of genes encoding the biosynthetic enzymes. ishs.org

Overview of Advanced Research Directions on Beta-D-Glucosyl Crocetin

Current research on beta-D-glucosyl crocetin(1-) is expanding beyond its role as a pigment. Advanced studies are delving into its biosynthesis, potential biological activities, and the engineering of its production.

One major research focus is the elucidation of the complete biosynthetic pathway and its regulation. While key enzymes like CCDs and some UGTs have been identified, the full complement of enzymes and the regulatory networks controlling their expression are still under investigation. beilstein-journals.orgmdpi.com Recent studies have identified new UGTs, such as UGT91P3 in saffron, which is responsible for the final steps of crocin (B39872) biosynthesis, leading to highly glucosylated forms. mdpi.com

Furthermore, there is growing interest in the heterologous production of crocins. Researchers are engineering microorganisms like E. coli and Saccharomyces cerevisiae to produce crocetin and its glycosides, offering a sustainable alternative to agricultural production. mdpi.comfrontiersin.org This involves introducing the necessary biosynthetic genes from plants into these microbial hosts. mdpi.com While initial production levels have been low, ongoing research focuses on optimizing these systems for higher yields. mdpi.com

Another area of active investigation is the potential biological activities of crocetin and its glycosides. Studies have explored their antioxidant and other properties, although the precise mechanisms are still being unraveled. researchgate.net Research is also examining the metabolism of these compounds by human gut microbiota, which can transform them into different metabolites. rsc.org

The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is enabling the identification of novel and highly glucosylated crocetin esters in plants, expanding our understanding of the chemical diversity within this class of compounds. amegroups.orgresearchgate.net

Research DirectionKey FocusRecent Findings
Biosynthesis Elucidation Identifying all enzymes and regulatory networks in the crocin pathway.Discovery of new UGTs like UGT91P3 responsible for hyper-glucosylation. mdpi.com
Heterologous Production Engineering microorganisms for sustainable crocin production.Successful but low-yield production in E. coli and Saccharomyces cerevisiae. mdpi.com
Biological Activities Investigating the antioxidant and other potential health-related properties.Studies on antioxidant effects and metabolism by gut microbiota. researchgate.netrsc.org
Analytical Chemistry Developing methods to identify novel crocetin glycosides.Identification of new, highly glucosylated crocetin esters using LC-MS. amegroups.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33O9- B1263528 beta-D-glucosyl crocetin(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33O9-

Molecular Weight

489.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate

InChI

InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/p-1/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1

InChI Key

ZVGODNZUEWDIPM-YXRLTKITSA-M

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)[O-]

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)[O-]

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations of Beta D Glucosyl Crocetin

Phytochemical Origin and Distribution in Crocus and Gardenia Species

The occurrence of beta-D-glucosyl crocetin (B7823005) and its derivatives, collectively known as crocins, is limited to a select group of plants. mdpi.com These compounds are primarily responsible for the vibrant color of the tissues in which they accumulate, suggesting a role in attracting pollinators and seed dispersers. mdpi.com

The most renowned source of these apocarotenoids is the dried stigmas of the saffron crocus, Crocus sativus L., which constitute the world's most expensive spice. nih.govpnas.org In saffron, three major apocarotenoids—crocetin, crocins, and picrocrocin—are responsible for the spice's characteristic color and bitter taste. nih.gov Crocins, which are glucosylated esters of crocetin, accumulate to very high levels in the stigmas, contributing to their intense dark red color. frontiersin.org The accumulation of these compounds is a key determinant of saffron's quality and commercial value. mdpi.com Beta-D-glucosyl crocetin is a fundamental intermediate in the formation of more complex crocins within the saffron stigma. nih.govresearchgate.net

Besides Crocus, the fruits of Gardenia jasminoides (gardenia) are another significant commercial source of crocins, although they are utilized on a smaller scale. frontiersin.org Like in saffron, crocins from gardenia are used as a food coloring and nutraceutical. nih.gov The biosynthetic pathway in Gardenia also involves the formation of crocetin from zeaxanthin (B1683548), which is then subjected to sequential glucosylation. mdpi.comnih.gov Crocetin gentiobiosylglucosyl ester, a more complex crocin (B39872), has been identified in both Gardenia jasminoides and Crocus sativus. nih.gov

Upstream Carotenoid Precursors and Crocetin Aglycone Formation

The biosynthesis of all crocins begins with the C40 carotenoid, zeaxanthin. researchgate.netnih.gov This precursor undergoes a series of enzymatic reactions to form the C20 apocarotenoid dicarboxylic acid, crocetin, which is the central aglycone backbone of all crocins.

The initial and decisive step in crocin biosynthesis is the oxidative cleavage of zeaxanthin. nih.govnih.gov This reaction is catalyzed by a specific enzyme, Carotenoid Cleavage Dioxygenase 2 (CCD2). pnas.orgnih.gov This enzyme symmetrically cleaves the 7,8 and 7',8' double bonds of the zeaxanthin molecule. frontiersin.orgnih.govnih.gov The cleavage yields one molecule of the C20 compound, crocetin dialdehyde (B1249045), and two molecules of a C10 product, 3-OH-β-cyclocitral (or HTCC). frontiersin.orgnih.govnih.gov

The CsCCD2 enzyme in Crocus sativus is a plastid-localized enzyme belonging to a novel CCD subfamily. frontiersin.orgmdpi.com Its expression profile during stigma development correlates with the accumulation of crocins. nih.govnih.gov Functional assays have confirmed that CCD2 is the key dioxygenase responsible for the first dedicated step in the biosynthetic pathway. pnas.orgnih.govkaust.edu.sa While an enzyme named zeaxanthin cleavage dioxygenase (ZCD) was initially thought to catalyze this step, later studies revealed it to be an inactive, truncated form of a different CCD enzyme. pnas.orgnih.govnih.gov

Following its formation, the highly reactive crocetin dialdehyde is oxidized to form crocetin. frontiersin.orgnih.gov This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes. frontiersin.orgnih.gov Several ALDH candidates have been identified in saffron stigmas. nih.govnih.govresearchgate.net Through heterologous expression and in vitro assays, one specific enzyme, CsALDH3I1, was shown to be highly effective in converting crocetin dialdehyde into crocetin. nih.gov Other studies have also confirmed that various ALDHs can perform this conversion, suggesting that members of the ALDH family 2 C4 might be specifically involved in this step with high affinity. nih.govresearchgate.net This oxidation step is crucial as it creates the dicarboxylic acid structure of crocetin, which is necessary for the subsequent esterification with glucose. nih.gov

Glucosylation Cascade and Esterification Processes

The final stage in the biosynthesis of beta-D-glucosyl crocetin and other crocins is the sequential addition of glucose molecules to the crocetin aglycone. This process, known as glucosylation, transforms the insoluble crocetin into soluble and stable storage forms. nih.govebi.ac.uk These reactions are catalyzed by a class of enzymes called UDP-glucosyltransferases (UGTs). nih.gov

The glucosylation of crocetin is a stepwise process. frontiersin.orgcsic.es The first step involves the esterification of one of crocetin's carboxyl groups with a glucose molecule, forming crocetin mono-(β-D-glucosyl) ester, also known as beta-D-glucosyl crocetin. nih.govresearchgate.net A second glucose can then be added to the other carboxyl group to form crocetin di-(β-D-glucosyl) ester. researchgate.netebi.ac.uk

Further glucosylation can occur, where additional glucose units are attached to the existing glucose moieties, forming more complex structures like gentiobiosyl esters. nih.govresearchgate.net Several UGTs have been identified in both Crocus sativus and Gardenia jasminoides that are responsible for these sequential additions. In Crocus sativus, the enzyme UGTCs2 (also known as UGT74AD1) has been shown to glucosylate crocetin to produce crocins with one and two glucose molecules. mdpi.comnih.govfrontiersin.org Another enzyme, UGT91P3, is responsible for adding further glucose molecules to create highly glucosylated crocins. mdpi.comvulcanchem.com In Gardenia jasminoides, two distinct UGTs, UGT75L6 and UGT94E5, work sequentially. UGT75L6 glucosylates the carboxyl group of crocetin, while UGT94E5 adds glucose to the sugar moiety of the crocetin glucosyl ester. nih.gov This enzymatic cascade results in the diverse range of crocins found in nature.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Beta-D-Glucosyl Crocetin

EnzymeAbbreviationPrecursor(s)Product(s)Plant Source(s)
Carotenoid Cleavage Dioxygenase 2CCD2ZeaxanthinCrocetin dialdehyde, 3-OH-β-cyclocitralCrocus sativus, Gardenia jasminoides
Aldehyde DehydrogenaseALDHCrocetin dialdehydeCrocetinCrocus sativus
UDP-GlucosyltransferaseUGTs (e.g., UGTCs2, UGT75L6)Crocetin, UDP-glucoseCrocetin mono-(β-D-glucosyl) ester (beta-D-glucosyl crocetin), CrocinsCrocus sativus, Gardenia jasminoides

Table 2: Phytochemical Distribution of Key Compounds

CompoundFound InPrimary Role/Function
ZeaxanthinCrocus sativus, Gardenia jasminoidesC40 carotenoid precursor for crocin biosynthesis
Crocetin DialdehydeCrocus sativus, Gardenia jasminoidesC20 intermediate, product of zeaxanthin cleavage
CrocetinCrocus sativus, Gardenia jasminoidesAglycone backbone of all crocins
Beta-D-glucosyl crocetinCrocus sativus, Gardenia jasminoidesMono-glucosylated crocetin, key crocin intermediate

UDP-Glycosyltransferases (UGTs) Catalyzing Crocetin Glucosylation

The final and crucial stage in the biosynthesis of various crocins is the glycosylation of the lipid-soluble crocetin, which renders them water-soluble. researchgate.net This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes facilitate the transfer of glucose molecules from a UDP-glucose donor to the carboxyl groups of crocetin, leading to the formation of a diverse array of crocin derivatives. researchgate.netbeilstein-journals.org

Specificity of UGT74AD1 in Initial Glucose Esterification

The initial glucosylation of crocetin is catalyzed by the enzyme UGT74AD1. plantae.orgnih.govdntb.gov.ua This enzyme demonstrates high specificity for crocetin, attaching a single glucose molecule to one or both of its carboxyl ends. plantae.orgkaust.edu.sa This enzymatic reaction produces crocins with one or two glucose molecules, which then serve as substrates for subsequent glycosylation steps. nih.govdntb.gov.uanih.gov The expression of the gene encoding UGT74AD1 is closely correlated with the accumulation of crocins in the saffron stigma. oup.com Interestingly, UGT74AD1 has been found to interact with other UGTs, suggesting the formation of an enzymatic complex for efficient crocin biosynthesis. mdpi.comresearchgate.net

Beta-1,6-Glucosylation by Enzymes such as UGT94E5 and UGT75L6

Following the initial glucosylation by UGT74AD1, further glucose moieties are added to the existing glucose units via a beta-1,6-glucosidic linkage. This step is catalyzed by enzymes such as UGT94E5 and UGT75L6, which have been primarily characterized in Gardenia jasminoides. frontiersin.orgnih.gov UGT94E5 specifically catalyzes the beta-1,6-glucosylation of the sugar moiety of crocetin glucosyl esters, leading to the formation of crocetin gentiobiosyl esters. uniprot.org It exhibits weak activity towards other compounds like curcumin (B1669340) glucosides but is inactive with flavonoid glucosides, coumarin (B35378) glucosides, 4-nitrophenyl glucoside, or crocetin itself. uniprot.org The sequential action of UGT75L6 and UGT94E5 is responsible for the formation of crocin, which is bis(beta-D-gentiobiosyl) crocetin. uniprot.orgrhea-db.orggenome.jp

Sequential Addition of Glucose Moieties to Form Diverse Crocins

The diversity of crocins found in nature is a direct result of the sequential addition of glucose molecules to the crocetin backbone. researchgate.net This process begins with the initial esterification catalyzed by UGT74AD1, forming mono- and di-glucosyl crocetin. nih.govdntb.gov.ua Subsequent enzymes, such as UGT91P3, which has been identified in saffron, are then responsible for the addition of further glucose units, leading to the formation of highly glucosylated crocins containing four or five glucose molecules. nih.govdntb.gov.uanih.govresearchgate.net The step-wise nature of this glycosylation allows for the production of a wide range of crocin structures, each with potentially different properties and biological activities. nih.gov

Mechanistic Characterization of Glucosyltransferase Activities

The enzymatic activity of glucosyltransferases involved in crocin biosynthesis has been a subject of detailed study. For instance, the enzyme Bs-GT from Bacillus subtilis 168 has been shown to efficiently catalyze the glycosylation of crocetin, producing crocin-5 and crocin-3 with a high conversion rate. acs.org The kinetic properties of these enzymes are also being investigated. For example, the kcat value for UGT94E5 has been determined to be 0.036 sec-1 for beta-D-glucosyl crocetin and 0.071 sec-1 for bis(beta-D-glucosyl) crocetin. uniprot.org These studies provide valuable insights into the efficiency and substrate preferences of the enzymes involved in crocin biosynthesis.

Role of Beta-Glucosidases (e.g., Lf18920) in Crocin Hydrolysis and Interconversion

While UGTs are responsible for the synthesis of crocins, another class of enzymes, beta-glucosidases, plays a role in their hydrolysis and interconversion. researchgate.net These enzymes catalyze the removal of terminal glucosyl residues from various glucoconjugates. researchgate.net A novel beta-glucosidase from the GH3 family, Lf18920, isolated from Leifsonia sp. ZF2019, has been shown to selectively hydrolyze crocin-1 (crocetin di-gentiobiosyl ester) to produce crocetin-5 (crocetin mono-glucosyl ester) and crocin-4 (B12424075) (crocetin di-glucosyl ester), without hydrolyzing it down to its aglycone, crocetin. nih.govcolab.ws Under optimal conditions (40 °C and pH 6.0 for 120 minutes), Lf18920 can almost completely hydrolyze crocin-1, yielding approximately 73.50% crocin-4 and 16.19% crocin-5. nih.govcolab.ws Molecular docking and point mutation studies have revealed that the narrow binding channel of Lf18920 is crucial for this selective hydrolysis. nih.gov This enzymatic activity offers a potential route for the targeted synthesis of less common crocin derivatives. nih.govcolab.ws

Genetic Regulation and Expression Profiles of Biosynthetic Enzymes

The biosynthesis of crocins is tightly regulated at the genetic level, with the expression of the relevant biosynthetic genes often being tissue-specific and developmentally controlled. Transcriptome analyses of different flower tissues of Crocus have revealed that the genes encoding the key enzymes for crocin production are highly expressed in the stigmas, which correlates with the high accumulation of crocins in this tissue. cas.cz The expression of genes in the carotenoid pathway, which produces the precursor zeaxanthin, is also elevated in the stigmas. cas.cz

Studies have identified several candidate genes involved in crocin biosynthesis based on their expression profiles. cas.cz For example, the expression of the CsCCD2L gene, which encodes the enzyme responsible for the first committed step in crocin biosynthesis, is strongly correlated with crocin accumulation. ashs.org Similarly, the transcript levels of UGT genes, such as UGT74AD1 and UGT91P3, match the profile of crocin accumulation during stigma development. nih.govresearchgate.net Furthermore, co-expression analysis has shown that the expression of these biosynthetic genes is often correlated, suggesting a coordinated regulation of the entire pathway. researchgate.net Recent research has also begun to uncover the role of transcription factors, such as those from the WRKY family, in regulating the expression of crocin biosynthesis genes. ashs.org

Table of Research Findings on Crocin Biosynthetic Enzymes

Enzyme Organism Function Key Findings
UGT74AD1 Crocus sativus Initial glucosylation of crocetin Highly specific for crocetin; produces crocins with one and two glucose molecules. plantae.orgnih.govdntb.gov.uakaust.edu.sa
UGT94E5 Gardenia jasminoides Beta-1,6-glucosylation of crocetin glucosyl esters Involved in the sequential glycosylation to form crocin; weak activity towards curcumin glucosides. frontiersin.orgnih.govuniprot.org
UGT75L6 Gardenia jasminoides Sequential glucosylation of crocetin Works in conjunction with UGT94E5 to produce highly glucosylated crocins. frontiersin.orgnih.govrhea-db.org
UGT91P3 Crocus sativus Final glucosylation steps of crocins Produces crocins with four and five glucose molecules; co-expressed with UGT74AD1. nih.govdntb.gov.uanih.govresearchgate.net
Lf18920 Leifsonia sp. ZF2019 Selective hydrolysis of crocin-1 Produces crocin-4 and crocin-5 without forming the aglycone crocetin. nih.govcolab.ws

| Bs-GT | Bacillus subtilis 168 | Glycosylation of crocetin | Efficiently produces crocin-5 and crocin-3. acs.org |

Table of Chemical Compounds

Compound Name
beta-D-glucosyl crocetin(1-)
Crocetin
Crocin
Zeaxanthin
UDP-glucose
Crocin-1 (crocetin di-gentiobiosyl ester)
Crocin-3 (crocetin di-(β-D-glucosyl) ester)
Crocin-4 (crocetin di-glucosyl ester)
Crocin-5 (crocetin mono-glucosyl ester)
Curcumin glucosides
Flavonoid glucosides
Coumarin glucosides
4-nitrophenyl glucoside
bis(beta-D-gentiobiosyl) crocetin
beta-D-glucosyl crocetin
bis(beta-D-glucosyl) crocetin
Crocetin dialdehyde
Safranal

Transcriptional Regulation of Glucosyltransferase Genes (e.g., UGTCs2, UGTCs3)

The transcriptional regulation of glucosyltransferase genes is a key mechanism controlling the biosynthesis of crocins in saffron. Several UGT genes have been identified in Crocus sativus, with UGTCs2 and UGTCs3 being among the most studied. These genes encode enzymes that catalyze the addition of glucose to crocetin and its glucosylated derivatives. oup.comresearchgate.netnih.gov

Research has shown that the promoter regions of these UGT genes contain various cis-regulatory elements that are binding sites for transcription factors. nih.gov These elements are involved in responses to light, temperature, and circadian rhythms, suggesting a complex regulatory network. oup.com For instance, the promoter of a key UGT gene has been found to contain binding sites for transcription factors such as MYB, MYC, MADS, CBF, WRKY, BELL homeodomain, ARF, and RAP2.2. nih.gov The presence of these binding sites indicates that the expression of glucosyltransferase genes is likely controlled by a combination of developmental cues and environmental signals. nih.gov

The G-box element, which is a binding site for PIF (bHLH) transcription factors, has also been identified in the promoter region of a saffron UGT gene. nih.gov PIF transcription factors are known to be central mediators in light-mediated developmental processes. nih.gov Another identified element, SORLIP2AT, is implicated in phytochrome (B1172217) A-regulated gene expression. nih.gov This suggests that light plays a significant role in modulating the expression of genes involved in crocin biosynthesis.

Two UGT isoforms, UGTCs2 and UGTCs3, have been identified and shown to be differentially regulated. nih.govebi.ac.uk UGTCs2 expression is highly correlated with crocetin production in the stigma. nih.gov The cloning of these two cDNAs from C. sativus stigmas revealed that they encode polypeptides of 460 and 475 amino acids, respectively. researchgate.netnih.gov Phylogenetic analysis has indicated that UGTCs2 and UGTCs3 belong to different families of enzymes that form glucose esters with their substrates. oup.com

The table below summarizes the key glucosyltransferase genes involved in beta-D-glucosyl crocetin biosynthesis and their characteristics.

GeneEncoded Polypeptide Length (amino acids)Primary Substrate(s)Key Function
UGTCs2 460Crocetin, Crocetin β-D-glucosyl ester, Crocetin β-D-gentibiosyl esterCatalyzes the glucosylation of crocetin to form crocins. researchgate.netnih.gov
UGTCs3 475Not fully elucidated, but expressed in stamens.Its precise role in crocetin glucosylation in the stigma is less defined compared to UGTCs2. oup.comresearchgate.net

Differential Gene Expression Across Plant Tissues and Developmental Stages

The expression of glucosyltransferase genes involved in crocin biosynthesis is highly specific to certain tissues and developmental stages in Crocus sativus. This differential expression pattern directly influences where and when crocins accumulate in the plant.

Studies have demonstrated that UGTCs2 is predominantly and highly expressed in the stigma of the saffron flower, which is the primary site of crocin accumulation. oup.comresearchgate.net In contrast, UGTCs3 is mainly expressed in the stamens. oup.comresearchgate.netnih.gov The transcript of UGTCs2 was not detected in the stigma tissue of a Crocus species that does not synthesize crocin, further cementing its role in this pathway. researchgate.netnih.govebi.ac.uk

The expression of these genes is also tightly regulated during the development of the stigma. The stigma undergoes distinct color changes, progressing from white to yellow, then orange, and finally scarlet at maturity. oup.com The expression of genes involved in apocarotenoid biosynthesis, including glucosyltransferases, is developmentally regulated, with significant increases in transcript levels occurring as the stigma matures. mdpi.com For instance, UGTCs2 expression is highest in fully developed stigmas. researchgate.net

RT-PCR analysis has confirmed the differential expression of UGTCs2 and UGTCs3 in various tissues and at different stages of stigma development. researchgate.net While UGTCs2 expression is prominent in the stigma, its transcripts are found at much lower levels or are absent in other tissues like roots, petals, and leaves. researchgate.net

The following table provides a detailed overview of the expression patterns of key glucosyltransferase genes in different tissues and developmental stages of Crocus sativus.

GeneStigmaStamenPetalsRootsLeavesDevelopmental Stage of Highest Expression in Stigma
UGTCs2 HighLow/UndetectedLow/UndetectedLow/UndetectedLow/UndetectedFully developed/Scarlet stage oup.comresearchgate.net
UGTCs3 Low/UndetectedHighLow/UndetectedLow/UndetectedLow/UndetectedNot highly expressed in stigma oup.comresearchgate.net

This tissue-specific and developmentally regulated gene expression ensures that the synthesis and accumulation of beta-D-glucosyl crocetin and other crocins are localized to the mature stigma, which is the commercially valuable part of the saffron plant.

Advanced Structural Elucidation and Stereochemical Characterization of Beta D Glucosyl Crocetin and Its Glycosides

High-Resolution Spectroscopic Techniques for Structural Assignment

Modern analytical strategies rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to provide a comprehensive understanding of the chemical structure of crocetin (B7823005) glycosides. nih.gov These techniques offer complementary information, with NMR detailing the carbon-hydrogen framework and stereochemistry, while MS provides accurate mass and fragmentation data crucial for identifying the aglycone and the attached sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including complex natural products like crocetin glycosides. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons within the molecule.

The ¹H NMR spectrum of beta-D-glucosyl crocetin and its derivatives reveals characteristic signals for the crocetin backbone and the glucose units. For instance, the ¹H NMR spectrum of a crocetin ester will show signals for the methyl groups, typically as singlets around δ 1.87-1.88 ppm, and a series of signals in the olefinic region (around δ 6.41-7.35 ppm) corresponding to the protons of the polyene chain. frontiersin.org The anomeric proton of the β-D-glucose unit attached to the crocetin backbone typically appears as a doublet with a coupling constant (J) of approximately 7.8 Hz, confirming its β-configuration. frontiersin.orgfrontiersin.org In saffron extracts, signals for the β-D-glucosyl moiety in crocins have been observed at δ 5.56 ppm. nih.gov

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts of all carbon atoms. The carbonyl carbons of the ester groups in the crocetin moiety resonate at the downfield end of the spectrum. The carbons of the polyene chain appear in the olefinic region, while the carbons of the glucose unit are found in the typical carbohydrate region. The chemical shift of the anomeric carbon (C-1) of the glucose unit further confirms the nature of the glycosidic linkage. frontiersin.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Crocetin Glycoside

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Crocetin Moiety
CH₃1.87, 1.88 (s)
H-37.35 (d, J=11.3 Hz)
H-46.59 (dd, J=15.0, 11.3 Hz)
H-56.71 (d, J=15.0 Hz)
H-76.41 (d, J=10.0 Hz)
H-86.76 (d, J=10.0 Hz)
C-8 (Ester carbonyl)168.1
Glucose Moiety
H-1' (Anomeric)5.65 (d, J=7.8 Hz)
C-1' (Anomeric)
C-2'82.4
H-1'' (Anomeric)4.59 (d, J=7.8 Hz)
C-6''69.4
H-1''' (Anomeric)4.32 (d, J=7.6 Hz)

Note: Data is compiled from representative values found in the literature. frontiersin.orgfrontiersin.org Specific shifts may vary depending on the solvent and the specific glycoside structure.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and the spatial arrangement of the molecule.

gCOSY (gradient Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify proton-proton scalar couplings. frontiersin.org A gCOSY spectrum reveals correlations between protons that are directly coupled (typically separated by two or three bonds), allowing for the tracing of the spin systems within the crocetin backbone and the glucose rings. nih.gov TOCSY extends this by showing correlations between all protons within a spin system, which is particularly useful for assigning all the proton signals of a sugar unit, starting from the anomeric proton. frontiersin.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and the conformation of the glycosidic linkage.

gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. frontiersin.org This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

gHMBC (gradient Heteronuclear Multiple Bond Correlation) is arguably one of the most informative 2D NMR experiments for structural elucidation. frontiersin.org It shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the linkages between the sugar units and for identifying the point of attachment of the sugar chain to the crocetin aglycone. frontiersin.org For example, a key HMBC correlation between the anomeric proton of the first glucose unit (H-1') and the carbonyl carbon of the crocetin ester (e.g., C-8) unambiguously confirms the ester linkage. frontiersin.org Similarly, correlations between the anomeric proton of a second glucose unit and a specific carbon of the first glucose unit reveal the nature of the inter-glycosidic linkage (e.g., 1→2, 1→6). frontiersin.org

Mass Spectrometry Coupled Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, is a highly sensitive technique for the analysis of crocetin glycosides. It provides molecular weight information and fragmentation patterns that are diagnostic of the structure.

LC-Q-TOF/MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer. researchgate.netolemiss.edu This technique allows for the separation of different crocetin glycosides in a complex mixture, such as a saffron extract, and their subsequent identification based on their accurate mass. researchgate.netmdpi.com The high resolution of the TOF analyzer enables the determination of the elemental composition of the parent ion and its fragment ions with a high degree of confidence (typically with a mass error of less than 5 ppm). researchgate.net The fragmentation data obtained from MS/MS experiments on the Q-TOF instrument reveals the sequential loss of sugar residues, providing information on the composition and sequence of the glycan chain. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HESI-HRMS) is another powerful tool for the precise mass determination of crocetin glycosides. nih.gov HESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides with minimal fragmentation in the source. The high-resolution mass analyzer provides very accurate mass measurements, which are used to determine the elemental formula of the molecule. nih.govnih.gov For example, HESI-HRMS analysis can readily distinguish between crocetin glycosides with different numbers of glucose units. nih.govresearchgate.net The accurate mass data is crucial for confirming the identity of known compounds and for proposing the structures of novel glycosides. nih.govnih.gov

Interactive Data Table: Example of HESI-HRMS Data for a Crocetin Glycoside

CompoundMolecular FormulaCalculated m/z [M+Na]⁺Observed m/z [M+Na]⁺Mass Error (ppm)
Crocetin neapolitanosyl esterC₃₈H₅₄O₁₉837.31570837.318343.16

Note: Data is based on an example from the literature. nih.gov

Analysis of Isomeric Forms and Their Distribution

The structural diversity of β-D-glucosyl crocetin and its related glycosides extends to various isomeric forms, which significantly influence their chemical properties and biological functions. The analysis and characterization of these isomers are crucial for understanding their behavior in complex systems.

Cis-Trans Isomerism of the Crocetin Polyene Chain

The long polyene chain of crocetin is susceptible to cis-trans isomerization, a phenomenon that alters the spatial arrangement of the molecule and, consequently, its physical and chemical characteristics. The trans form is generally more stable and abundant in nature due to lower steric hindrance. amegroups.orgnih.gov However, the presence of cis isomers is also significant and can be influenced by various factors.

The differentiation between cis and trans isomers is often achieved using spectroscopic and chromatographic techniques. UV-visible spectroscopy is a primary tool for this purpose. While trans isomers typically exhibit a strong absorption maximum around 440 nm, cis isomers show an additional characteristic peak in the UV region, specifically around 326-327 nm. nih.govfrontiersin.org This "cis-peak" is a distinctive feature that aids in their identification. nih.gov The intensity of this peak increases when the cis bond is located closer to the center of the polyene chain. nih.gov

High-performance liquid chromatography (HPLC) is instrumental in separating these isomers. aua.gr For instance, a study employing an XDB-C18 analytical column with a gradient elution of water and acetonitrile (B52724) successfully separated crocetin and its isomers. nih.gov The combination of HPLC with diode-array detection (DAD) allows for the simultaneous separation and spectral characterization of the isomers. frontiersin.org

The stability of these isomers is a key consideration. Cis configurations are generally less thermodynamically stable than their all-trans counterparts due to steric hindrance between adjacent hydrogen and methyl groups in the non-linear structure. nih.gov This inherent instability can lead to isomerization from cis to trans forms.

Identification of Positional and Glycosidic Linkage Isomers in Complex Mixtures

Beyond cis-trans isomerism, the complexity of crocetin glycosides is further amplified by the existence of positional and glycosidic linkage isomers. These isomers differ in the number and location of sugar moieties attached to the crocetin backbone, as well as the specific linkages between the sugar units.

Advanced analytical techniques are required to unravel these intricate structures. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) and tandem mass spectrometry (MS/MS or MSn) has proven to be a powerful strategy for the detailed structural elucidation of these compounds. nih.gov By adding sodium chloride to the sample, researchers can promote the formation of [M+Na]+ adduct ions, which are ideal precursor ions for collision-induced dissociation (CID) experiments, providing valuable information about the oligosaccharide chain length and linkage. nih.gov

For example, this methodology has enabled the differentiation of isomeric trisaccharide substituents like neapolitanose and gentiotriose based on linkage-specific cross-ring cleavage. nih.gov It has also led to the identification of crocins with up to six hexose (B10828440) units. nih.gov

Researchers have identified numerous crocetin glycoside isomers in natural extracts. For instance, in saffron extracts, crocins with varying numbers of glucose units have been detected, including those with triglucosyl and neapolitanosyl glucose crocetin esters. csic.es The analysis also revealed isomers with a gentiobiose at one end and a glucose at the other. csic.es The use of different mobile phases in HPLC can aid in the separation and identification of these closely related isomers. csic.es

Factors Influencing Isomer Ratio and Stability in Biological Matrices

The ratio and stability of β-D-glucosyl crocetin isomers in biological matrices are influenced by a multitude of factors, including pH, temperature, light, and enzymatic activity. amegroups.orgnih.gov

Environmental Factors:

Light and Heat: Exposure to light and heat can induce isomerization, often converting the more stable trans isomers to cis forms. nih.gov High temperatures used during the processing and drying of plant materials, such as saffron, can lead to an increase in the proportion of cis-isomers. csic.esmdpi.com

pH: The pH of the surrounding medium can affect the stability of crocetin and its glycosides. amegroups.org

Solvent Polarity: The polarity of the solvent used for extraction can influence the pattern of crocetin isomers obtained. mdpi.com

Biological Factors:

Digestion: The process of in vitro gastrointestinal digestion has been shown to cause both degradation and isomerization of crocetin esters. acs.org Cis-isomers appear to be less affected by these conditions, suggesting that trans to cis isomerization may occur alongside degradation. acs.org

Metabolism: After oral administration, crocins are hydrolyzed to trans- and cis-crocetin. mdpi.com Interestingly, a study identified a new cis isomeric form, 6-cis-crocetin, in human serum after the consumption of a saffron extract, accounting for 19% of the total crocetin measured after 45 minutes. nih.gov This highlights the metabolic transformation and potential biological relevance of cis-isomers.

The bioavailability of carotenoid cis-isomers has been suggested to be higher than that of their all-trans counterparts, possibly due to a decreased tendency of cis-isomers to form aggregates. researchgate.net This underscores the importance of understanding the factors that influence isomer ratios, as it has direct implications for the biological activity of these compounds.

Table of Research Findings on Isomer Analysis:

Analytical TechniqueIsomers Identified/CharacterizedKey Findings
HPLC-DAD Cis and trans isomers of crocetin and its glycosides. frontiersin.orgDifferentiates isomers based on retention time and UV-Vis spectra; cis isomers show a characteristic peak around 326-327 nm. nih.govfrontiersin.org
HPLC-ESI-MSn Positional and glycosidic linkage isomers, including neapolitanose and gentiotriose. nih.govAllows for detailed structural elucidation, including oligosaccharide chain length and linkage determination. nih.gov
UHPLC-DAD-MS/MS and NMR 6-cis-crocetin in human serum. nih.govIdentified a novel cis isomer in a biological matrix after saffron consumption. nih.gov

Table of Factors Influencing Isomer Ratios:

FactorInfluence on Isomer Ratio and Stability
Light and Heat Can induce trans to cis isomerization. nih.gov High processing temperatures increase cis-isomer content. csic.es
pH Affects the stability of crocetin and its glycosides. amegroups.org
Enzymatic Activity Hydrolysis of glycosides in the gut can alter the isomeric profile. mdpi.com
Digestion Causes degradation and trans to cis isomerization. acs.org

Mechanistic Investigations of Biological Activities of Beta D Glucosyl Crocetin in Preclinical Models

Molecular and Cellular Interaction Profiling

Beta-D-glucosyl crocetin(1-), a bioactive compound isolated from the saffron plant (Crocus sativus L.), has been the subject of preclinical research to elucidate its mechanisms of action at the molecular and cellular levels. nih.gov Investigations have focused on its interactions with key signaling pathways and proteins implicated in various pathological processes.

Research has shown that beta-D-glucosyl crocetin (B7823005) exhibits a strong affinity for both Estrogen Receptor Alpha (ERα) and Histone Deacetylase 2 (HDAC2), which are critical receptors in breast cancer signaling. nih.gov Molecular docking and molecular mechanics studies, which predict the binding affinity between molecules, have demonstrated favorable interactions, as indicated by negative docking scores and binding free energy values. nih.gov This suggests that the antiproliferative effects of beta-D-glucosyl crocetin may be mediated through the inhibition of the ERα and HDAC2 signaling cascades. nih.govresearchgate.net HDAC2, in particular, is a target for cancer drug development as it regulates processes like cell proliferation and invasion. nih.gov

Beta-D-glucosyl crocetin has been found to inhibit the proliferation of the human breast adenocarcinoma cell line, MCF-7, in a dose-dependent manner. nih.govfrontiersin.org In contrast, the compound did not significantly affect the normal rat skeletal muscle cell line (L-6), indicating a degree of selectivity for cancer cells. nih.govfrontiersin.org The antiproliferative activity against MCF-7 cells was statistically significant, with a reported half-maximal inhibitory concentration (IC₅₀) of 628.36 ± 15.52 µg/ml. nih.gov Microscopic examination of treated MCF-7 cells revealed classic characteristics of apoptosis, including cell shrinkage, cytoplasmic vacuolization, and nuclear condensation and fragmentation. nih.gov

Table 1: Antiproliferative Activity of Beta-D-Glucosyl Crocetin on MCF-7 Cells

Parameter Value Cell Line
IC₅₀ 628.36 ± 15.52 µg/ml MCF-7
Cytotoxicity Range 18.5 ± 0.8% to 61.57 ± 1.90% MCF-7

Data sourced from studies on human breast adenocarcinoma cells. nih.gov

Studies on crocetin, the aglycone of beta-D-glucosyl crocetin, have demonstrated its ability to promote angiogenesis in human umbilical vein endothelial cells (HUVECs) through the PI3K-Akt-eNOS signaling pathway. nih.govfrontiersin.orgnih.gov Treatment with crocetin led to increased viability and proliferation of HUVECs. nih.govfrontiersin.org The pro-angiogenic effect was linked to the activation of the PI3K/Akt/eNOS pathway. nih.gov This was confirmed by experiments where the use of a PI3K inhibitor (Wortmannin) and an eNOS inhibitor (NMA) significantly reduced the crocetin-induced cell viability. nih.gov Furthermore, crocetin treatment increased the protein levels of vascular endothelial growth factor receptor (VEGFR)-1 and -2, as well as the ratios of phosphorylated Akt (p-Akt) to total Akt and phosphorylated eNOS (p-eNOS) to total eNOS. nih.govnih.gov

The compound's aglycone, crocetin, has been shown to influence the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway. Research indicates that crocetin can inhibit the phosphorylation and activation of ERK-1/2. nih.gov This inhibitory action on ERK-1/2 phosphorylation is considered a potential mechanism for its effects in alleviating certain pathological conditions. frontiersin.orgnih.gov In some cell models, safranal, another saffron constituent, has been shown to reduce apoptosis through the PI3K/AKT and MAPK/ERK1/2 pathways. spandidos-publications.com Conversely, in other contexts, crocetin treatment was found to significantly increase the phosphorylation of ERK within 30 minutes in a dose-dependent manner, suggesting that its effect on this pathway can be context-dependent. nih.gov

Crocetin and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators. researchgate.net Studies show that crocetin can dose-dependently reduce the production of cyclooxygenase-2 (COX-2) in various cancer cell lines. frontiersin.org In lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7), crocetin and its related compounds suppressed both the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net This inhibition of pro-inflammatory enzymes is a key part of its anti-inflammatory effect. nih.gov Furthermore, crocetin has been found to reduce the levels of other pro-inflammatory mediators, including prostaglandin (B15479496) D2 (PGD-2), nitric oxide (NO), and cytokines such as IL-1β and TNF-α. frontiersin.orgnih.gov

Table 2: Effect of Crocetin on Pro-inflammatory Mediators

Mediator Effect Cell/Model System
COX-2 Downregulation HeLa Cells, RAW 264.7 Macrophages
iNOS Downregulation RAW 264.7 Macrophages
Prostaglandin D₂ (PGD₂) Reduction N/A
Nitric Oxide (NO) Reduction RAW 264.7 Macrophages
IL-1β, TNF-α Reduction Serum, Cardiac Hypertrophy Model

Data based on studies investigating the anti-inflammatory properties of crocetin. frontiersin.orgresearchgate.netnih.gov

Research has indicated that crocetin can regulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. In invasive MDA-MB-231 breast cancer cells, crocetin significantly inhibited cell proliferation and invasion by downregulating the expression of MMPs. frontiersin.orgfrontiersin.orgresearchgate.net In a different context, specifically in a model of cardiac hypertrophy, crocetin was found to inhibit the activity of MMP-2 and the expression of both MMP-2 and MMP-9. nih.gov However, in HUVECs, crocetin was observed to increase the activity of MMP-9, which is consistent with its pro-angiogenic effects in that specific cell type. frontiersin.orgnih.gov This highlights that the regulation of MMPs by crocetin can be tissue- and cell-type specific.

Oxidative Stress Response and Antioxidant Mechanisms

Beta-D-glucosyl crocetin(1-), a significant carotenoid derivative found in saffron, demonstrates notable antioxidant properties through various mechanisms in preclinical studies. These mechanisms involve the direct neutralization of harmful reactive molecules and the enhancement of the body's innate antioxidant defense systems.

Beta-D-glucosyl crocetin(1-) exhibits direct free-radical scavenging activity. Research has shown its capacity to neutralize superoxide (B77818) radicals (O₂⁻), a primary type of reactive oxygen species, with a reported half-maximal inhibitory concentration (IC₅₀) of 45 µM. vulcanchem.com The parent compound, crocetin, has also been observed to significantly inhibit the generation of hydroxyl radicals. jst.go.jp This ability to directly quench ROS is a critical aspect of its protective effects against oxidative damage. jst.go.jp The chemical structure of crocetin, a polyunsaturated conjugated acid, is sensitive to factors like light and heat but is stabilized by esterification with sugar moieties like glucose, which is characteristic of beta-D-glucosyl crocetin(1-). frontiersin.org

A key mechanism underlying the antioxidant effect of beta-D-glucosyl crocetin(1-) is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a central regulator of cellular resistance to oxidative stress. sid.irnih.gov In preclinical models of stroke, beta-D-glucosyl crocetin(1-) has been shown to reduce infarct size by 34% through the activation of the Nrf2/HO-1 pathway. vulcanchem.com The activation of Nrf2 is a critical step in orchestrating antioxidant responses. semanticscholar.org Studies on related compounds like crocin (B39872) and crocetin have further elucidated this mechanism, showing that they can induce the Nrf2 signaling pathway, which in turn upregulates the expression of protective enzymes like HO-1. sid.irnih.gov This activation helps maintain cellular homeostasis under conditions of oxidative stress. semanticscholar.org

Beyond direct scavenging and pathway activation, beta-D-glucosyl crocetin(1-) enhances the body's own antioxidant defenses by boosting the activity of crucial enzymes. In preclinical models, the compound has been demonstrated to increase the synthesis of glutathione (B108866) (GSH), a vital intracellular antioxidant, by 1.8-fold. vulcanchem.com It also upregulates the activity and expression of key antioxidant enzymes. vulcanchem.com For instance, its administration has led to a 2.1-fold increase in Superoxide Dismutase (SOD) activity in myocardial tissues and a 1.5-fold elevation in Glutathione Peroxidase (GSH-Px) expression in sepsis models. vulcanchem.com This enhancement of the endogenous antioxidant network provides a robust defense against cellular damage caused by oxidative stress. nih.gov

Table 1: Effects of Beta-D-Glucosyl Crocetin(1-) on Antioxidant Markers

Parameter Effect Fold/Concentration Model System/Tissue
Superoxide Radical (O₂⁻) Scavenging Inhibition IC₅₀: 45 µM Chemical Assay
Nrf2/HO-1 Pathway Activation - Murine Stroke Model
Infarct Size Reduction 34% Murine Stroke Model
Glutathione (GSH) Synthesis Elevation 1.8-fold Hypoxic Neuronal Cells
Superoxide Dismutase (SOD) Activity Increase 2.1-fold Myocardial Tissue
Glutathione Peroxidase (GSH-Px) Expression Elevation 1.5-fold Sepsis Model

Cell Death and Apoptosis Induction Pathways

Beta-D-glucosyl crocetin(1-) and its aglycone, crocetin, have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. This activity is mediated through multiple cellular pathways, including the disruption of vital cellular synthesis processes and the regulation of mitochondrial function.

A proposed mechanism for the anticancer activity of crocetin, the core structure of beta-D-glucosyl crocetin(1-), involves the disruption of macromolecular synthesis. Studies have indicated that saffron extracts and their constituents can inhibit the synthesis of cellular DNA and RNA in malignant human cells. scispace.comnih.gov Specifically, crocetin has been shown to interfere with DNA, RNA, and protein synthesis in cancer cells, thereby impeding their growth and proliferation. frontiersin.orgnih.gov In some models, this inhibitory effect was more pronounced on nucleic acid synthesis than on protein synthesis. nih.gov This disruption is a key factor in the compound's ability to act as a chemopreventive agent. google.comebi.ac.uk

The regulation of mitochondrial function is central to the induction of apoptosis by crocetin and its derivatives. Preclinical studies show that crocetin can trigger the mitochondrial-mediated apoptosis pathway. nih.gov This involves the disruption of the mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis. nih.govspandidos-publications.com Furthermore, crocetin influences the expression of key proteins that regulate apoptosis at the mitochondrial level. It has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.govdergipark.org.tr This shift in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, leading to the activation of executioner caspases, such as caspase-3, and ultimately resulting in programmed cell death. vulcanchem.comnih.govdergipark.org.tr In neuronal cells subjected to oxidative stress, beta-D-glucosyl crocetin(1-) specifically inhibits caspase-3-mediated apoptosis. vulcanchem.com

Table 2: Modulation of Apoptotic Pathways by Crocetin and its Derivatives

Target/Pathway Effect Key Proteins Modulated Cell/Model Type
Nucleic Acid Synthesis Inhibition DNA, RNA Cancer Cells
Mitochondrial Apoptosis Induction Bax (Upregulated), Bcl-2 (Downregulated), Caspase-3 (Activated) Esophageal & Breast Cancer Cells
Mitochondrial Membrane Potential (MMP) Disruption - Esophageal Cancer Cells
Caspase-3 Mediated Apoptosis Inhibition Caspase-3 PC12 Cells (Oxidative Stress)

Neurobiological Mechanisms in In Vitro Models

The therapeutic potential of beta-D-glucosyl crocetin(1-), a primary constituent of saffron, and its aglycone, crocetin, has been increasingly recognized in the context of neurodegenerative diseases. researchgate.netresearchgate.net In vitro studies provide a foundational understanding of the molecular mechanisms through which these compounds exert their neuroprotective effects.

Protection against Amyloid-Beta (Aβ) and Glutamate-Induced Neurotoxicity

Amyloid-beta (Aβ) peptides are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org These peptides can aggregate into toxic oligomers and fibrils, leading to neuronal damage. wikipedia.org Similarly, excessive glutamate, an excitatory neurotransmitter, can induce neurotoxicity through overstimulation of its receptors, a process implicated in various neurodegenerative conditions. frontiersin.orgmdpi.com

Studies utilizing in vitro models have demonstrated the protective effects of crocetin and its glycosylated forms, such as crocin, against Aβ and glutamate-induced neurotoxicity. Crocin, which is metabolized to crocetin, has been shown to inhibit the aggregation of Aβ peptides and protect against their neurotoxic effects. researchgate.net Research indicates that crocin can reduce the formation of Aβ aggregates and enhance their clearance, thereby preventing the formation of senile plaques. researchgate.net In HT22 cells, a murine hippocampal cell line, pretreatment with crocin has been observed to significantly enhance cell viability and reduce apoptosis following exposure to L-glutamate. nih.gov This protective effect is associated with the mitigation of mitochondrial dysfunction, suppression of intracellular reactive oxygen species (ROS) accumulation, and reduction of Ca2+ overload. nih.gov

Cell LineNeurotoxic AgentTreatmentObserved Effect
HT22L-glutamateCrocin PretreatmentIncreased cell viability, reduced apoptosis, mitigated mitochondrial dysfunction, suppressed ROS accumulation and Ca2+ overload. nih.gov
Not SpecifiedAmyloid-beta (Aβ)CrocinInhibited Aβ aggregation and fibrillogenesis. researchgate.net

Influence on P-glycoprotein (P-gp) Expression and Substrate Clearance

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a crucial role in limiting the brain penetration of various substances. nih.gov Its expression and activity can therefore influence the efficacy of neuroprotective compounds.

In vitro studies have investigated the interaction of crocetin with P-gp. Research using Caco-2 monolayers, a model for the intestinal barrier, has shown that trans-crocetin can permeate the barrier via transcellular passage. researchgate.net Notably, this study also identified trans-crocetin as a substrate for the P-gp efflux pump. researchgate.net This suggests that while crocetin can cross biological barriers, its intracellular concentration may be modulated by P-gp activity. The expression of P-gp itself can be influenced by various factors, and understanding its interaction with crocetin is crucial for evaluating the bioavailability and central nervous system penetration of this compound.

Model SystemCompoundKey Finding
Caco-2 monolayerstrans-crocetinPermeates the intestinal barrier and is a substrate for the P-gp efflux pump. researchgate.net

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis. frontiersin.orgmdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. frontiersin.org

Research has demonstrated that crocin can effectively suppress the activation of the NLRP3 inflammasome. In murine macrophage cell lines (J774A.1), crocin was found to significantly inhibit the secretion of IL-1β and the cleavage of caspase-1 induced by various NLRP3 activators, such as nigericin, ATP, and monosodium urate (MSU). nih.gov This inhibitory effect was observed without affecting the levels of pro-IL-1β and pro-caspase-1. nih.gov Furthermore, crocin was shown to reduce pyroptosis by suppressing gasdermin-D cleavage and lactate (B86563) dehydrogenase release, thereby enhancing cell viability. nih.gov The mechanism underlying this inhibition appears to be linked to the reduction of mitochondrial reactive oxygen species (mtROS) production. nih.gov

Cell LineActivatorTreatmentKey Findings
J774A.1 Murine MacrophagesNigericin, ATP, MSUCrocinInhibited IL-1β secretion and caspase-1 cleavage; suppressed pyroptosis; reduced mitochondrial ROS production. nih.gov
Primary Mouse MacrophagesNigericin, ATP, MSUCrocinSimilar inhibitory effects on NLRP3 inflammasome activation as observed in J774A.1 cells. nih.gov

Angiogenesis Modulation Studies (Referring to Crocetin Aglycone, as a precursor)

Angiogenesis, the formation of new blood vessels, is a complex process crucial for both normal physiological functions and pathological conditions. Crocetin, the aglycone precursor of beta-D-glucosyl crocetin(1-), has been investigated for its potential to modulate angiogenesis. nih.govdntb.gov.ua

Studies have yielded seemingly contradictory results regarding the effect of crocetin on angiogenesis, suggesting a concentration-dependent and context-specific role. Some research has indicated that crocetin can promote angiogenesis by enhancing the viability of Human Umbilical Vein Endothelial Cells (HUVECs) and regulating the VEGF signaling pathway. nih.govfrontiersin.org Conversely, other studies have reported that crocetin and its glycoside, crocin, can inhibit angiogenesis by disrupting endothelial cytoskeleton organization and cell migration. frontiersin.org This inhibition appears to be mediated through the VEGFR2/SRC/FAK and, to a lesser extent, the VEGFR2/MEK/ERK signaling pathways. frontiersin.org Furthermore, crocetin has been shown to reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in inflammation and angiogenesis. mehdijournal.com

Cell ModelCompoundEffect on AngiogenesisUnderlying Mechanism
HUVECsCrocetinPromotionRegulation of VEGF signaling pathway, improved cell viability. nih.govfrontiersin.org
HUVECsCrocetin, CrocinInhibitionInhibition of endothelial cytoskeleton organization and cell migration via VEGFR2/SRC/FAK and VEGFR2/MEK/ERK pathways. frontiersin.org
Not SpecifiedCrocetinInhibitionReduction in gene expression of MMP-2 and MMP-9. mehdijournal.com

Advanced Analytical Methodologies for Detection, Isolation, and Quantification of Beta D Glucosyl Crocetin

Efficient Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of beta-D-glucosyl crocetin(1-) is its efficient extraction from the plant matrix, typically the dried stigmas of Crocus sativus L. The selection of an appropriate extraction method directly influences the yield and purity of the target analyte.

Conventional solvent-based extraction remains a fundamental approach for isolating crocetin (B7823005) esters. The polarity of beta-D-glucosyl crocetin(1-), owing to its sugar moiety and carboxylic acid group, dictates the choice of solvent. Polar solvents such as water, methanol, and ethanol, along with their aqueous mixtures, are most commonly employed. mdpi.com

Research indicates that hydroalcoholic mixtures often provide superior extraction yields compared to pure solvents. For instance, a methanol:water mixture (1:1, v/v) has been identified as an optimal solvent for the ultrasound-assisted extraction of crocins. imeko.info Similarly, studies comparing various solvents have shown that mixtures of ethanol:water (50:50 v/v) and methanol:water (50:50 v/v) are effective for extracting crocins and other bioactive compounds from saffron. The optimization of solvent extraction involves considering factors such as the solid-to-solvent ratio, temperature, and extraction time to maximize the recovery of the target compound while minimizing the degradation of these heat-labile molecules. researchgate.net

Solvent SystemExtraction MethodKey FindingsReference
WaterMacerationEffective for extracting water-soluble crocins.
EthanolMacerationLower efficiency compared to aqueous ethanol mixtures.
MethanolMacerationLower efficiency compared to aqueous methanol mixtures.
Ethanol:Water (50:50 v/v)Maceration, UAE, MAEHigh extraction yields for crocins and total phenolics.
Methanol:Water (1:1 v/v)Ultrasound-AssistedDetermined as optimal for crocin (B39872) extraction in a specific study. imeko.info

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, modern "green" extraction technologies have been implemented. nih.gov These techniques offer enhanced efficiency, reduced extraction times, and lower environmental impact. frontiersin.org

Supercritical Fluid Extraction (SFE): This technique primarily uses supercritical carbon dioxide (SC-CO2) as the solvent. Due to the non-polar nature of SC-CO2, it is more suitable for extracting non-polar compounds. However, for polar molecules like crocetin esters, the addition of polar co-solvents (entrainers) such as methanol or water is necessary. researchgate.net Studies have shown that SC-CO2 extraction with water as a co-solvent yields higher amounts of glycosylated bioactives like crocins. researchgate.net Optimal extraction of α-crocin has been reported at 80°C and 30 MPa using water as an entrainer. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample matrix, which accelerates the extraction process by promoting the disruption of plant cells. nih.gov The efficiency of MAE is influenced by parameters such as microwave power, extraction time, temperature, and solvent composition. nih.govulisboa.pt Optimization studies using Response Surface Methodology (RSM) have identified optimal conditions for maximizing crocin yield. For example, one study found the optimal settings to be an extraction time of 9.23 minutes with a solid-to-solvent ratio of 7.41 mg/40 mL at 400 W of microwave power. ulisboa.pt Another study determined that for extracting phenolic compounds from saffron floral by-products, optimal conditions involved low temperature (25°C), high extraction time (5 min), and 100% ethanol. nih.gov

ParameterOptimized ValueOutcomeReference
Microwave Power400 WMaximum crocin content ulisboa.pt
Extraction Time9.23 minMaximum crocin content ulisboa.pt
Solid-to-Solvent Ratio7.41 mg / 40 mLMaximum crocin content ulisboa.pt
Temperature25 °CMaximum yield of TPC & TFC nih.gov
Solvent100% EthanolMaximum yield of TPC & TFC nih.gov

Ultrasonic Solvent Extraction (USE): Also known as Ultrasound-Assisted Extraction (UAE), this method employs acoustic cavitation to disrupt cell walls, thereby enhancing solvent penetration and mass transfer. foodsciencejournal.com UAE is noted for its efficiency at lower temperatures, which helps to preserve thermolabile compounds like crocetin esters. nih.gov Optimization of UAE for saffron components has been performed using a central composite design, with key parameters being ethanol concentration, extraction time, duty cycle, and ultrasonic amplitude. nih.gov One study reported optimal conditions as an ethanol concentration of 58.58%, an extraction time of 6.85 min, a duty cycle of 0.82, and an amplitude of 91.11%. nih.gov Research has suggested that UAE can be more efficient in extracting crocetin esters compared to other techniques like subcritical water extraction (SWE) and MAE. nih.gov

ParameterOptimized Value (RSM)Optimized Value (ABC)Reference
Ethanol Concentration58.58%53.07% nih.gov
Extraction Time6.85 min7.32 min nih.gov
Duty Cycle0.820.93 nih.gov
Ultrasonic Amplitude91.11%100% nih.gov

Following initial extraction, the crude extract often contains a complex mixture of compounds that can interfere with the quantification of beta-D-glucosyl crocetin(1-). Solid-Phase Extraction (SPE) is a widely used sample cleanup and enrichment technique that separates compounds based on their physical and chemical properties. researchgate.net For crocetin esters, reversed-phase SPE cartridges, such as silica-based C18, are commonly used. nih.gov

The process involves loading the aqueous or hydroalcoholic extract onto a conditioned C18 cartridge. Less polar impurities can be washed away, while the more polar crocetin esters are retained. A subsequent elution with a stronger organic solvent, such as methanol or acetonitrile (B52724) (ACN), or their aqueous mixtures, allows for the recovery of the enriched analytes. mdpi.comnih.gov An optimized SPE procedure for separating crocins from saffron extract identified optimal conditions as loading 3 mL of aqueous extract onto the cartridge, followed by elution of the crocin fraction with 10 mL of 50% ACN/water (v/v). mdpi.comdntb.gov.ua This selective enrichment results in a cleaner sample, which improves the accuracy and sensitivity of subsequent chromatographic analysis. nih.gov

High-Resolution Chromatographic Separation

High-resolution separation is essential to distinguish beta-D-glucosyl crocetin(1-) from other structurally similar crocetin esters present in the extract.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a photodiode array (PDA) or UV-Vis detector, is the most powerful and widely used technique for the separation and quantification of crocetin esters. nih.gov Reversed-phase columns, typically C18, are the standard for separating these compounds. nih.govnih.gov

Method development focuses on optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the various crocins. Mobile phases usually consist of a gradient mixture of an aqueous solution (often acidified with formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. nih.govnih.govresearchgate.net Detection is typically performed at a wavelength of around 423-440 nm, which corresponds to the maximum absorbance of crocins. nih.govnih.gov

Validation of the HPLC method is crucial to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ). nih.govresearchgate.net For instance, a validated HPLC method for crocetin in human serum demonstrated linearity over a specific concentration range, with a lower limit of quantification (LLOQ) of 0.05 µg/mL using a direct precipitation sample preparation method. nih.govresearchgate.net

ColumnMobile PhaseFlow RateDetection WavelengthReference
C18 Reversed-PhaseMethanol/Water/Acetic Acid (85:14.5:0.5 v/v/v)0.8 mL/min423 nm nih.govresearchgate.net
KNAUER Eurospher RP C18Acetonitrile and 0.1% v/v Formic Acid in Water1 mL/min427 nm nih.gov
Zorbax Sb C18Water and Acetonitrile (gradient)1.0 mL/minNot specified nih.gov
ACE C18Not specifiedNot specifiedNot specified nih.gov

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective method for the preliminary screening and qualitative analysis of crocetin esters in saffron extracts. nih.govareeo.ac.ir The separation is typically performed on silica gel plates. areeo.ac.ir

A suitable solvent system (mobile phase) is chosen to separate the different crocins based on their polarity. A common system for separating crocins is n-butanol-acetic acid-water (4:1:1 v/v/v). nih.gov After development, the separated spots corresponding to crocins are visible in white light due to their intense yellow-red color. nih.gov While TLC is generally not used for precise quantification, it is an invaluable tool for initial screening, checking the purity of extracts, and monitoring the progress of extraction or purification procedures. imeko.infoareeo.ac.ir

Exploration of Gas Chromatography (GC) for Volatile Metabolites (as related components)

While beta-D-glucosyl crocetin(1-) itself is a non-volatile compound due to its high molecular weight and polarity, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable tool for analyzing related volatile metabolites. nih.gov These volatiles can serve as important markers for the quality and composition of the source material. In the context of saffron, where crocetin glycosides are primary constituents, the volatile profile is indicative of its sensory and chemical integrity. researchgate.net

The analysis typically involves the extraction of volatile compounds using techniques like Solid Phase Micro Extraction (SPME) or solvent extraction with dichloromethane, followed by GC-MS analysis. researchgate.netnih.gov Safranal, a major volatile component responsible for the characteristic aroma of saffron, is a degradation product of picrocrocin, which is biochemically related to the crocetin glycoside pathway. nih.gov Therefore, quantifying safranal and other related volatile compounds provides indirect information about the handling, processing, and storage of the material containing beta-D-glucosyl crocetin(1-).

Table 1: Key Volatile Metabolites Related to Saffron Quality Analyzed by GC-MS

Compound Name Chemical Class Significance
Safranal Monoterpene Aldehyde Primary aroma compound of saffron; indicator of quality. nih.gov
4-hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde (HTCC) Isophorone derivative Important volatile component. nih.gov
Isophorone Ketone Related to the degradation of carotenoids. mdpi.com
2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carbaldehyde Aldehyde Biomarker of saffron. mdpi.com
Linoleic acid Fatty Acid Primary metabolite found in saffron. mdpi.com

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. nih.gov Given that beta-D-glucosyl crocetin(1-) is an anion with a carboxylate group, CE presents a powerful methodology for its analysis. The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com

In CE, a sample is introduced into a narrow-bore capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities, leading to separation. researchgate.net For compounds like crocetin glycosides, modes such as Capillary Zone Electrophoresis (CZE) are particularly suitable. The negative charge of the beta-D-glucosyl crocetin(1-) ion would facilitate its migration and separation from other components in a complex mixture.

While the application of CE specifically for beta-D-glucosyl crocetin(1-) is not as widely documented as HPLC, its utility in separating other charged glycans, glycoproteins, and chiral compounds demonstrates its significant potential. nih.govmdpi.comnih.gov The method can be optimized by modifying the BGE composition, pH, and applied voltage to achieve the desired resolution for different crocetin glycosides.

Quantitative Spectroscopic and Spectrometric Detection

UV-Visible Spectrophotometry for Absorbance-Based Quantification

UV-Visible spectrophotometry is a fundamental and widely used technique for the quantitative analysis of crocetin glycosides, including beta-D-glucosyl crocetin(1-). This method is based on the principle that the conjugated polyene system in the crocetin backbone strongly absorbs light in the visible region of the electromagnetic spectrum. uni-lj.si

The quality of saffron, for instance, is often graded based on its coloring strength, which is determined by measuring the absorbance of an aqueous extract at the maximum absorption wavelength (λmax) for crocins, typically around 440 nm. uni-lj.simdpi.com This absorbance value is directly proportional to the total concentration of crocetin esters. The ISO 3632 standard for saffron quality utilizes spectrophotometric measurements at specific wavelengths to quantify the main components: crocins (coloring strength at ~440 nm), picrocrocin (bitterness at ~257 nm), and safranal (aroma at ~330 nm). mdpi.comresearchgate.net

While this method is rapid and straightforward, it provides a measure of the total crocetin glycoside content rather than quantifying individual compounds. An increase in concentration can lead to a hypochromic shift (a shift to a shorter wavelength) due to the aggregation of molecules. researchgate.net

Table 2: Characteristic UV-Vis Absorbance Maxima for Saffron Components

Compound Class Wavelength (λmax) Property Measured
Crocins (e.g., beta-D-glucosyl crocetin) ~440 nm Coloring Strength uni-lj.simdpi.com
Picrocrocin ~257 nm Bitterness mdpi.com
Safranal ~330 nm Aroma mdpi.com

Integration of Hyphenated Techniques for Comprehensive Profiling (e.g., LC-DAD-HESI-HRMS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the detailed analysis of complex mixtures containing beta-D-glucosyl crocetin(1-). springernature.com The combination of Liquid Chromatography (LC) with detectors like a Photodiode Array (PDA) or Diode Array Detector (DAD) and Mass Spectrometry (MS) provides both quantitative and qualitative information in a single run. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a DAD (HPLC-DAD) is a standard method for separating and quantifying individual crocetin glycosides. researchgate.net The separation is typically achieved on a reverse-phase column (e.g., C18), and the DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, confirming the identity of peaks by their characteristic spectra. nih.govolemiss.edu

For unambiguous identification and structural elucidation, coupling LC with Mass Spectrometry (LC-MS) is the gold standard. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) enhance separation speed and resolution. nih.gov Mass spectrometers, using ionization sources such as Electrospray Ionization (ESI)—often heated (HESI)—can accurately determine the molecular weight of the parent ion and its fragments. High-Resolution Mass Spectrometry (HRMS), for example, using a Quadrupole Time-of-Flight (QToF) analyzer, provides precise mass data, allowing for the determination of the elemental composition of beta-D-glucosyl crocetin and its isomers. nih.govresearchgate.net

Table 3: Application of Hyphenated Techniques for Crocetin Glycoside Analysis

Technique Separation Principle Detection Principle Application
HPLC-DAD Reverse-phase chromatography UV-Vis absorbance spectrum Quantification of individual crocins. researchgate.net
LC-MS Reverse-phase chromatography Mass-to-charge ratio of ions Identification and structural confirmation. nih.gov
UHPLC-DAD-MS/MS High-resolution reverse-phase chromatography UV-Vis spectrum and fragmentation pattern In-depth characterization of isomers and metabolites. nih.gov
LC-QToF High-resolution reverse-phase chromatography High-accuracy mass measurement Untargeted screening and authenticity analysis. olemiss.edu

Utilization of Near-Infrared (NIR) Spectroscopy for Rapid Assessment

Near-Infrared (NIR) Spectroscopy has emerged as a rapid, non-destructive, and cost-effective technique for the quality assessment of materials containing crocetin glycosides. nih.gov This method measures the absorption of light in the NIR region (approx. 780 to 2500 nm), which corresponds to overtones and combinations of molecular vibrations.

For a complex matrix like saffron, NIR spectroscopy can be used to predict the content of major chemical components, including crocetin glycosides, moisture, and volatile content, without any sample preparation. researchgate.netnih.gov However, due to the complexity and overlapping of spectral data, NIR spectroscopy must be coupled with multivariate data analysis methods, known as chemometrics. researchgate.net

Partial Least Squares (PLS) regression is a common chemometric technique used to build predictive models that correlate the NIR spectra of samples with reference values obtained from primary analytical methods like HPLC or UV-Vis spectrophotometry. nih.govresearchgate.net Studies have shown high correlation coefficients for the estimation of crocetin glycosides, demonstrating the potential of NIR spectroscopy for routine quality control in industrial settings. nih.govresearchgate.net

Table 4: Performance of NIR Spectroscopy with PLS Models for Saffron Components

Compound / Parameter Correlation Coefficient (R²) Reference
trans-crocetin di-(beta-D-gentibiosyl) ester 0.93 nih.gov
trans-crocetin (beta-D-glucosyl)-(beta-D-gentibiosyl) 0.94 nih.gov
Crocin I and Crocin II (Total) 0.8851 nih.gov
Picrocrocin 0.92 nih.gov

Table of Mentioned Compounds

Compound Name
beta-D-glucosyl crocetin(1-)
Crocetin
Picrocrocin
Safranal
Isophorone
Linoleic acid
4-hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde (HTCC)
2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carbaldehyde
trans-crocetin di-(beta-D-gentibiosyl) ester
trans-crocetin (beta-D-glucosyl)-(beta-D-gentibiosyl)
Crocin I

Chemical Synthesis and Derivatization Strategies for Beta D Glucosyl Crocetin Analogues

De Novo Organic Synthesis Approaches to Crocetin (B7823005) Glycosides

De novo synthesis offers a pathway to crocetin and its glycosides independent of natural sources, allowing for the creation of diverse analogues. However, the process is intricate, requiring precise control over the construction of the C20 polyene backbone and the subsequent attachment of sugar moieties.

Multi-step Reaction Pathways for the Crocetin Backbone

The chemical synthesis of the all-trans C20 crocetin backbone is a significant challenge. Reported strategies often mimic biosynthetic pathways by systematically building the carbon chain through the repetitive addition of smaller building blocks. nih.gov

One documented approach involves Wittig-type reactions to elongate the polyene chain and form the necessary carbon-carbon double bonds. researchgate.net A patented method, for instance, outlines a three-step synthesis to create a crocetin diester, which can then be hydrolyzed to crocetin. google.com This process starts from precursors like 3,7-dimethyl octatriene dialdehyde (B1249045) and methyl 2-bromopropionate. google.com The reaction sequence can be summarized as:

Ylide Formation: A phosphonium (B103445) ylide is generated from a precursor like methyl 2-bromopropionate using a Wittig reagent (e.g., triphenylphosphine). google.comorganic-chemistry.org

Chain Elongation: The ylide reacts with a dialdehyde core, such as 3,7-dimethyloctatriene dialdehyde, in a condensation reaction to extend the carbon chain. google.com

Hydrolysis: The resulting crocetin dimethyl ester is subjected to alkaline hydrolysis to yield the final crocetin dicarboxylic acid backbone. nih.gov

These multi-step syntheses require careful control of reaction conditions to ensure the formation of the desired all-trans isomer, as the stability of the ylide can influence the stereochemistry of the resulting alkene. nih.govorganic-chemistry.org

Strategic Glycosylation Reactions for Glucose Attachment

Once the crocetin backbone is synthesized, the attachment of a glucose molecule is typically achieved through esterification of one of the carboxylic acid groups. This requires a protected glucose derivative where the hydroxyl groups are masked to prevent unwanted side reactions.

The process generally involves:

Activation of the Carboxylic Acid: One of the carboxyl groups on crocetin is activated to make it more susceptible to nucleophilic attack.

Nucleophilic Attack: The anomeric hydroxyl group of a protected glucose molecule attacks the activated carboxyl group, forming an ester linkage.

Achieving mono-glycosylation to produce beta-D-glucosyl crocetin, rather than the di-glycosylated form, requires careful control of stoichiometry or the use of a protecting group on one of crocetin's carboxyl groups. The development of direct C-H glycosylation methods for native carboxylic acids, while not yet specifically reported for crocetin, represents an emerging area that could simplify such syntheses in the future. nih.govacs.org

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic and biocatalytic approaches leverage the high specificity and efficiency of enzymes to overcome many of the challenges associated with purely chemical synthesis, particularly in achieving regioselective glycosylation.

Enzyme-Catalyzed Glycosylation for Regioselective Synthesis

The final step in the natural biosynthesis of crocetin glycosides is catalyzed by UDP-glucose-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the crocetin molecule. This process is highly regioselective, esterifying the free carboxyl groups of crocetin. qmul.ac.ukwikipedia.org

Researchers have identified and characterized several UGTs with activity towards crocetin, enabling the in vitro synthesis of specific crocetin glycosides. doi.org The use of these enzymes offers a significant advantage over chemical methods by avoiding complex protection-deprotection steps and ensuring the correct stereochemistry. researchgate.net

Enzyme NameSource OrganismProducts Formed from CrocetinReference
UGTCs2 (UGT74AD1) Crocus sativusβ-D-glucosyl crocetin, bis(β-D-glucosyl) crocetin nih.govqmul.ac.uk
UGT75L6 Gardenia jasminoidesβ-D-glucosyl crocetin, bis(β-D-glucosyl) crocetin nih.govqmul.ac.uk
UGT91P3 Crocus sativusCatalyzes further glycosylation of crocetin glucosides to form highly glucosylated crocins nih.gov
Bs-GT Bacillus subtilis 168β-D-glucosyl crocetin (crocin-V), bis(β-D-glucosyl) crocetin (crocin-III) researchgate.net
UGT94E5 Gardenia jasminoidesAdds a second glucose to β-D-glucosyl crocetin to form β-D-gentiobiosyl crocetin qmul.ac.uk

This table summarizes key glycosyltransferases involved in the synthesis of crocetin glycosides.

The microbial enzyme Bs-GT from Bacillus subtilis, for example, has been used for the efficient synthesis of crocins from crocetin, achieving a high molecular conversion rate of 81.9% and specifically producing mono- and di-glucosyl esters. researchgate.net

Development of Bioreactor Systems for Production

To produce crocetin and its glycosides sustainably, researchers have turned to metabolic engineering, creating microbial cell factories capable of de novo synthesis from simple carbon sources like glucose or glycerol. nih.govfrontiersin.org Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed as platforms for producing these valuable compounds. researchgate.netpnnl.gov

The general strategy involves:

Pathway Construction: Introducing the necessary biosynthetic genes into the host microorganism. This includes the pathway for a carotenoid precursor like zeaxanthin (B1683548), followed by the key enzymes that convert it to crocetin: a carotenoid cleavage dioxygenase (CCD) and an aldehyde dehydrogenase (ALDH). frontiersin.orgresearchgate.net

Enzyme Optimization: Screening enzymes from various sources to find the most active and stable candidates for the host organism. researchgate.net

Metabolic Engineering: Modifying the host's native metabolism to increase the flux of precursors towards the target molecule. This can involve overexpressing key pathway genes or deleting competing pathways. frontiersin.org

Fermentation in Bioreactors: Cultivating the engineered strains in controlled bioreactors to achieve high cell densities and optimize production conditions, such as temperature, pH, and nutrient feeding. nih.gov

Through these strategies, significant titers of crocetin and its glycosylated derivatives have been achieved in laboratory-scale bioreactors, demonstrating the potential for scalable, fermentation-based production. nih.govfrontiersin.org

Host OrganismKey Engineering StrategyProductTiter Achieved in BioreactorReference
Saccharomyces cerevisiaeCombinatorial manipulation of CrtZ, CCD, and ALD enzymesCrocetin6.28 mg/L researchgate.netnih.gov
Saccharomyces cerevisiaePrecursor engineering and fusion enzyme expression (PsCrtZ-CsCCD2)Crocetin12.43 mg/L frontiersin.org
Escherichia coliOverexpression of CCD, ALDH, and UGTsCrocetin and various crocins34.77 mg/L (Crocetin), 6.29 mg/L (Crocin-1) nih.govnih.gov
Escherichia coliExpression of NatCCD4.1 in a two-phase culture systemCrocetin Dialdehyde109.2 mg/L biorxiv.org

This table showcases examples of microbial production of crocetin and its derivatives using bioreactor systems.

Synthesis of Structurally Modified Beta-D-Glucosyl Crocetin Derivatives for Structure-Activity Relationship Studies

The therapeutic potential of crocetin and its glycosylated forms, such as beta-D-glucosyl crocetin, is often limited by factors like poor water solubility and bioavailability. nih.govfrontiersin.org To address these limitations and to systematically investigate the relationship between the molecular structure and biological activity (Structure-Activity Relationship, SAR), researchers have focused on the chemical synthesis of various crocetin derivatives. These strategies primarily involve modifying the terminal carboxylic acid groups of the crocetin backbone, which are the natural points of glycosylation. By replacing the glucosyl moiety or modifying the free carboxyl group, it is possible to modulate the compound's physicochemical properties and biological efficacy.

Key derivatization strategies include esterification and amidation, which aim to enhance solubility, stability, and interaction with biological targets. nih.govnih.gov These modifications provide valuable insights into how changes in the crocetin structure influence its pharmacological effects, such as anti-tumor and anti-inflammatory activities. nih.gov

One prominent strategy for derivatization involves the formation of amide linkages. The low water solubility of crocetin, a major pharmacological component of saffron, restricts its clinical applications. nih.gov To overcome this, crocetin's carboxylic acid groups have been conjugated with various amines to create amide derivatives. This approach is intended to increase hydrophilicity and the potential for hydrogen bond formation, thereby improving solubility and subsequent bioactivity. nih.govnih.gov

A study detailed the synthesis of two such amide derivatives by conjugating crocetin with ethylamine (B1201723) (Compound A) and 4-fluorobenzylamine (B26447) (Compound B). nih.gov The synthesis involved activating the carboxylic acid groups of crocetin, followed by coupling with the respective amines. nih.gov This structural modification led to a significant increase in water solubility compared to the parent crocetin molecule. nih.gov

The resulting derivatives were then evaluated for their biological activities to establish a clear structure-activity relationship. The primary focus was on their anti-proliferative effects against various cancer cell lines. The enhanced solubility of the derivatives was directly correlated with an improvement in their anti-tumor activity. nih.gov

Below are the research findings from the evaluation of these structurally modified derivatives against several human tumor cell lines.

Table 1: Solubility of Crocetin and its Amide Derivatives

CompoundStructureSolubility in Water (μg/mL)Fold Increase vs. Crocetin
Crocetin Parent Compound1.2381.0
Compound A Crocetin-ethylamine conjugate24.2019.55
Compound B Crocetin-4-fluorobenzylamine conjugate15.2012.28

This table is based on data presented in a 2020 study on the synthesis of crocetin derivatives. nih.gov

The anti-proliferative activity of these derivatives was assessed to determine their IC50 values (the concentration required to inhibit 50% of cell growth). The results demonstrated that the chemical modifications significantly enhanced the inhibitory effects on tumor cells compared to unmodified crocetin. nih.gov

Table 2: Anti-Proliferative Activity (IC50) of Crocetin Derivatives on Tumor Cell Lines

CompoundA549 (Human Lung Cancer) IC50 (μM)B16F10 (Rat Melanoma) IC50 (μM)SKOV3 (Human Ovarian Carcinoma) IC50 (μM)
Crocetin 16.3218.5412.42
Compound A 10.2612.359.85
Compound B 8.5311.288.16

This table summarizes the IC50 values reported in the same study, highlighting the enhanced potency of the synthesized derivatives. nih.gov

The SAR analysis from this study reveals several key points:

Amidation Enhances Solubility and Activity : The conjugation of crocetin with ethylamine and 4-fluorobenzylamine successfully increased water solubility by over 12 and 19 times, respectively. This improved solubility is a critical factor for the observed enhancement in biological activity. nih.gov

Potency is Derivative-Specific : Both derivatives showed greater anti-proliferative effects than crocetin across all tested cell lines. Compound B, featuring the 4-fluorobenzylamine moiety, consistently exhibited the lowest IC50 values, indicating it was the most potent inhibitor among the tested compounds. nih.gov

Hydrophilic Groups are Key : The modification with N-containing hydrophilic groups proved to be a promising strategy for enhancing both the solubility and the biological efficacy of crocetin. nih.gov

These findings demonstrate that the synthesis of structurally modified crocetin analogues is a viable and effective strategy for conducting SAR studies. By systematically altering the functional groups at the termini of the crocetin polyene chain, researchers can produce novel compounds with improved physicochemical properties and more potent pharmacological activities, providing a basis for the development of future therapeutic agents. nih.gov

Future Research Directions and Translational Impact of Beta D Glucosyl Crocetin

Unveiling Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of beta-D-glucosyl crocetin(1-) is a multi-step enzymatic process that begins with the cleavage of zeaxanthin (B1683548) in the plastids and culminates in glycosylation events in the cytoplasm. While key enzymes have been identified, the complete pathway and its regulation are not fully elucidated, presenting a fertile ground for discovery.

The known pathway begins with the oxidative cleavage of zeaxanthin at the 7,8 and 7′,8′ positions, a reaction catalyzed by the carotenoid cleavage dioxygenase 2 (CCD2) enzyme, which yields crocetin (B7823005) dialdehyde (B1249045). researchgate.netnih.govoup.com This intermediate is then oxidized to crocetin by an aldehyde dehydrogenase (ALDH), with CsALDH3I1 being identified as a key enzyme in Crocus sativus. researchgate.netnih.govnih.gov The final and crucial step is the glycosylation of crocetin. The enzyme UDP-glycosyltransferase CsUGT74AD1 is responsible for the initial glucosylation, converting crocetin to monoglucosyl crocetin (beta-D-glucosyl crocetin) and diglucosyl crocetin. researchgate.netnih.gov

However, the biosynthesis of more complex crocins, which involves the addition of further glucose moieties, requires other specific enzymes. Research has identified UGT91P3 as the enzyme responsible for producing highly glucosylated crocins containing four or five glucose molecules. researchgate.netresearchgate.net Future research must focus on identifying and characterizing the full suite of UDP-glycosyltransferases (UGTs) involved in creating the diverse range of crocetin esters found in nature. The precise mechanisms for transporting biosynthetic intermediates like crocetin dialdehyde and crocetin between different cellular compartments—from the plastid to the endoplasmic reticulum and cytoplasm—also remain an area of active investigation. oup.comnih.gov Uncovering these transport proteins is a critical next step.

Table 1: Key Enzymes in the Biosynthesis of Beta-D-Glucosyl Crocetin and Other Crocins

EnzymeAbbreviationFunctionCellular Location
Carotenoid Cleavage Dioxygenase 2CCD2Cleaves zeaxanthin to form crocetin dialdehyde.Plastid (Chromoplast)
Aldehyde DehydrogenaseALDH (e.g., CsALDH3I1)Oxidizes crocetin dialdehyde to crocetin.Endoplasmic Reticulum
UDP-Glycosyltransferase 74AD1UGT74AD1Catalyzes the primary glycosylation of crocetin to form crocins with one or two glucose molecules.Cytoplasm
UDP-Glycosyltransferase 91P3UGT91P3Adds further glucose molecules to produce highly glucosylated crocins.Cytoplasm

Deepening Understanding of Molecular Mechanisms of Action through Systems Biology

A systems biology approach, integrating various "omics" disciplines, is essential for a comprehensive understanding of how beta-D-glucosyl crocetin(1-) functions and how its production is regulated. The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the complex regulatory networks that govern the biosynthesis of this compound. researchgate.net

Transcriptomic analyses of different Crocus species at various developmental stages have begun to identify potential regulatory transcription factors that control the expression of genes in the crocin (B39872) biosynthetic pathway. nih.gov By comparing the gene expression profiles with the accumulation of specific apocarotenoids, researchers can pinpoint key genetic regulators. nih.gov For example, integrated metabolome and transcriptome analyses during saffron stigma development have provided insights into the dynamic changes in apocarotenoid and flavonoid biosynthesis. nih.gov

Future systems biology studies should aim to construct detailed metabolic models of the saffron apocarotenoid pathway. These models can simulate the flow of metabolites and predict bottlenecks in production, guiding metabolic engineering efforts. Furthermore, understanding the molecular mechanisms through which beta-D-glucosyl crocetin(1-) exerts its biological effects requires a multi-omics approach to identify its cellular targets and the pathways it modulates.

Identification of Novel Biological Targets and Phenotypic Activities

Beta-D-glucosyl crocetin(1-) and related crocins are known for their antioxidant properties, but recent research is uncovering more specific and novel biological targets. mdpi.com This opens up new avenues for potential therapeutic applications.

In silico studies, using computational molecular docking, have identified beta-D-glucosyl trans-crocetin as a potential inhibitor of DNA methyltransferase 1 (DNMT1). nih.gov This compound, along with its aglycone precursor crocetin, also shows the ability to inhibit histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. nih.govresearchgate.net These findings suggest a role for beta-D-glucosyl crocetin in nutriepigenomics, where dietary compounds can influence gene expression without changing the DNA sequence.

Furthermore, cytotoxic studies have demonstrated that crocetin beta-D-glucosyl ester exhibits anti-proliferative effects against breast cancer cell lines, such as MCF-7. researchgate.net The identification of these molecular targets is a significant step, and future research should focus on validating these interactions through in vitro and in vivo experiments. Phenotypic screening using high-throughput methods could also reveal unexpected biological activities and new therapeutic uses for this compound.

Development of Sustainable and Scalable Production Methods

The traditional production of saffron is labor-intensive and low-yielding, making it the world's most expensive spice and limiting the supply of its bioactive compounds. frontiersin.org Metabolic engineering and synthetic biology offer promising strategies for the sustainable and scalable production of beta-D-glucosyl crocetin(1-).

Significant progress has been made in producing crocins in heterologous plant systems. By introducing the key biosynthetic genes, particularly CsCCD2L, researchers have successfully produced these apocarotenoids in the leaves of Nicotiana species (tobacco) and in tomato fruits. frontiersin.orgnih.gov These "plant bio-factories" have the potential to produce high levels of crocins without the need for saffron cultivation. nih.govnih.gov

Further research is needed to optimize yields in these heterologous hosts. This can be achieved by:

Increasing the precursor pool of zeaxanthin through genetic modification of the native carotenoid pathway.

Co-expressing multiple genes from the crocin pathway, including various ALDHs and UGTs, to improve conversion efficiency. cdnsciencepub.com

Using strong, tissue-specific promoters to drive high levels of gene expression. nih.gov

Microbial fermentation, using engineered E. coli or yeast, represents another scalable production platform that warrants further development. nih.gov

Table 2: Heterologous Production Systems for Crocins

Host OrganismKey Genes ExpressedAchieved ProductionReference
Nicotiana tabacum (Tobacco)CsCCD2L, BrCrtZ, AtOrMut~126 µg/g DW frontiersin.org
Nicotiana glaucaCsCCD2L~400 µg/g DW frontiersin.org
Solanum lycopersicum (Tomato)CsCCD2L, CsUGT2, CsUGT709up to 14.48 mg/g DW nih.gov

Integration into Multi-Omics and Computational Biology Frameworks

The vast amount of data generated from omics studies requires sophisticated computational tools for analysis and integration. A "Saffron'omics" approach, which combines genomics, transcriptomics, proteomics, and metabolomics, is crucial for building a holistic picture of saffron biology and beta-D-glucosyl crocetin biosynthesis. nih.gov

The recent assembly of the Crocus genome provides a foundational resource for these efforts, allowing for the identification of all genes involved in the apocarotenoid pathway and their evolutionary origins. nih.gov By integrating transcriptome data with metabolome profiles, researchers can create detailed maps of the metabolic pathways and their regulatory networks. nih.gov This integrated approach has been instrumental in identifying candidate genes and transcription factors that control the accumulation of crocins during stigma development. nih.gov

Computational biology, particularly molecular modeling and dynamics simulations, will continue to play a vital role. These methods are used to predict the structure and function of biosynthetic enzymes and to understand how beta-D-glucosyl crocetin interacts with its biological targets, such as DNMT1 and HDAC2. nih.govnih.gov As these frameworks become more sophisticated, they will accelerate the discovery of new enzymes, the design of optimized metabolic pathways for synthetic biology, and the elucidation of the compound's mechanisms of action.

Q & A

Q. How can isotopic labeling be applied to trace the metabolic fate of beta-D-glucosyl crocetin(1−) in vivo?

  • Methodological Answer : Synthesize ¹³C-labeled crocetin via fed-batch fermentation in E. coli with ¹³C-glucose. Administer the labeled compound to rodents and analyze plasma/tissue samples using LC-HRMS. Track metabolites (e.g., crocetin aglycone) and calculate isotopic enrichment to map biotransformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.